

Application Notes and Protocols: Vanillyl Alcohol in the Flavor and Fragrance Industry

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Compound of Interest

Compound Name: Vanillyl alcohol

Cat. No.: B149863

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Introduction

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a versatile aromatic compound widely utilized in the flavor and fragrance industry.[1][2][3] Derived from vanillin, it imparts a mild, sweet, balsamic, and vanilla-like aroma and flavor to a variety of products.[1][2][3] Its creamy and sweet organoleptic properties make it a valuable ingredient in food, beverages, and cosmetic formulations.[1][4] This document provides detailed application notes, experimental protocols, and key data for the effective use of **vanillyl alcohol** in research and product development.

Physicochemical Properties and Odor Profile

A comprehensive understanding of the physicochemical properties and detailed odor profile of **vanillyl alcohol** is essential for its application.

Table 1: Physicochemical Properties of **Vanillyl Alcohol**

Property	Value	Reference
CAS Number	498-00-0	[1][5]
Molecular Formula	C ₈ H ₁₀ O ₃	[1][3]
Molecular Weight	154.16 g/mol	[3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	113-115 °C	[3]
Boiling Point	293 °C	[3]
Solubility	Soluble in hot water, ethanol, ether, benzene, and oils.[1] 2 mg/mL at 20 °C in water.	[1]
pKa	9.75	[3]
Vapor Pressure	0.0003 hPa @ 20°C; 0.0005 hPa @ 25°C	[1]
Stability	Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents.	

Table 2: Odor Profile of **Vanillyl Alcohol**

Descriptor	Intensity (%)
Vanilla	88.7
Sweet	86.34
Phenolic	64.16
Balsamic	63.95
Creamy	61.64
Powdery	52.83
Smoky	45.06
Spicy	44.97
Caramellic	40.23

Source: Compiled from industry sensory panel data.[\[1\]](#)

Applications in Flavor and Fragrance

Vanillyl alcohol is a FEMA GRAS (Generally Recognized as Safe) substance (FEMA Number 3737), making it suitable for a wide range of applications in food and fragrance.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Table 3: Recommended Use Levels of **Vanillyl Alcohol**

Application	Recommended Concentration Range
Flavor Applications	
Beverages (non-alcoholic)	5 - 20 ppm
Ice Cream, Desserts	10 - 50 ppm
Baked Goods	20 - 100 ppm
Chewing Gum	50 - 200 ppm
Fragrance Applications	
Perfumes and Colognes	0.1 - 2.0%
Soaps and Shampoos	0.2 - 1.0%
Lotions and Creams	0.1 - 0.5%
Air Fresheners	0.5 - 2.0%

Note: These are general guidelines. Optimal concentrations should be determined through empirical testing for each specific formulation.

Experimental Protocols

Sensory Evaluation

1. Quantitative Descriptive Analysis (QDA) of **Vanillyl Alcohol** Flavor Profile

Objective: To quantitatively describe the sensory attributes of **vanillyl alcohol** in a model beverage.

Materials:

- **Vanillyl alcohol** solution (e.g., 10 ppm in sweetened water)
- Reference standards for flavor attributes (e.g., vanillin for "vanilla," sucrose solution for "sweet," etc.)
- Unstructured line scales (15 cm) anchored with "low" and "high" intensity labels

- Trained sensory panel (8-12 panelists)
- Sensory booths with controlled lighting and ventilation

Protocol:

- Panelist Training: Train panelists on the flavor lexicon for vanilla-like compounds. Present reference standards to anchor the intensity ratings for each attribute on the line scale.
- Sample Preparation: Prepare a solution of **vanillyl alcohol** at the desired concentration in the chosen beverage base.
- Evaluation: Present panelists with the coded sample in a randomized order.
- Data Collection: Instruct panelists to rate the intensity of each identified sensory attribute (e.g., sweet, creamy, balsamic, smoky) on the provided line scales.
- Data Analysis: Convert the markings on the line scales to numerical data. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities. Visualize the results using a spider web plot.

2. Triangle Test for Differentiating **Vanillyl Alcohol** from Vanillin

Objective: To determine if a perceptible difference exists between **vanillyl alcohol** and vanillin at a given concentration.

Materials:

- **Vanillyl alcohol** solution (e.g., 15 ppm in a neutral base)
- Vanillin solution (e.g., 15 ppm in the same neutral base)
- Identical, coded sample cups
- Trained or consumer panel (minimum 24 panelists for statistical significance)

Protocol:

- **Sample Preparation:** Prepare the two solutions.
- **Presentation:** Present each panelist with three coded samples. Two of the samples will be identical (either both vanillin or both **vanillyl alcohol**), and one will be different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, ABB, BAB, BBA).
- **Evaluation:** Instruct panelists to identify the "odd" or "different" sample.
- **Data Analysis:** Tally the number of correct identifications. Use a statistical table for triangle tests (based on the number of panelists and the desired significance level, typically $p < 0.05$) to determine if the number of correct answers is statistically significant.

Analytical Chemistry

1. Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of **Vanillyl Alcohol**

Objective: To identify and quantify **vanillyl alcohol** in a flavor or fragrance formulation.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
- Helium carrier gas
- **Vanillyl alcohol** standard
- Solvent for sample dilution (e.g., dichloromethane or methanol)
- Sample for analysis

Protocol:

- **Sample Preparation:** Dilute the sample containing **vanillyl alcohol** in an appropriate solvent to a concentration within the calibrated range of the instrument.
- **GC-MS Conditions:**

- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas Flow: 1 mL/min (constant flow).
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-300
- Analysis: Inject a known volume of the prepared sample into the GC-MS.
- Data Interpretation: Identify the **vanillyl alcohol** peak by its retention time and mass spectrum (characteristic ions: m/z 154, 137, 124, 109, 93, 77, 65, 51). Quantify the amount of **vanillyl alcohol** by comparing the peak area to a calibration curve generated from standards of known concentrations.

2. Gas Chromatography-Olfactometry (GC-O) for Aroma Profile Analysis

Objective: To identify the specific aroma contribution of **vanillyl alcohol** in a complex mixture.

Materials:

- Gas chromatograph with a sniffing port (olfactometry port)
- Trained sensory assessors
- Same GC column and conditions as described for GC-MS

Protocol:

- Sample Preparation: Prepare the sample as for GC-MS analysis.
- GC-O Analysis: The effluent from the GC column is split, with one part going to a standard detector (e.g., FID) and the other to the heated sniffing port.

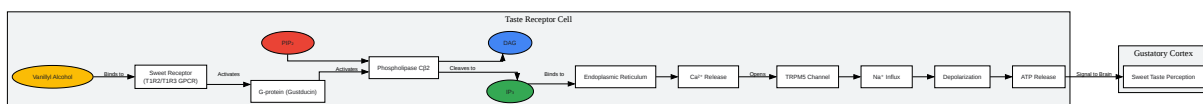
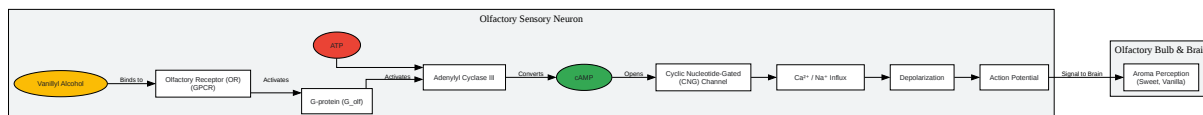
- **Sensory Assessment:** A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and a description of each aroma perceived.
- **Data Correlation:** Correlate the aroma events recorded by the assessor with the peaks on the chromatogram to identify the compound responsible for each scent. This allows for the specific aroma contribution of **vanillyl alcohol** to be determined within the context of the entire formulation.

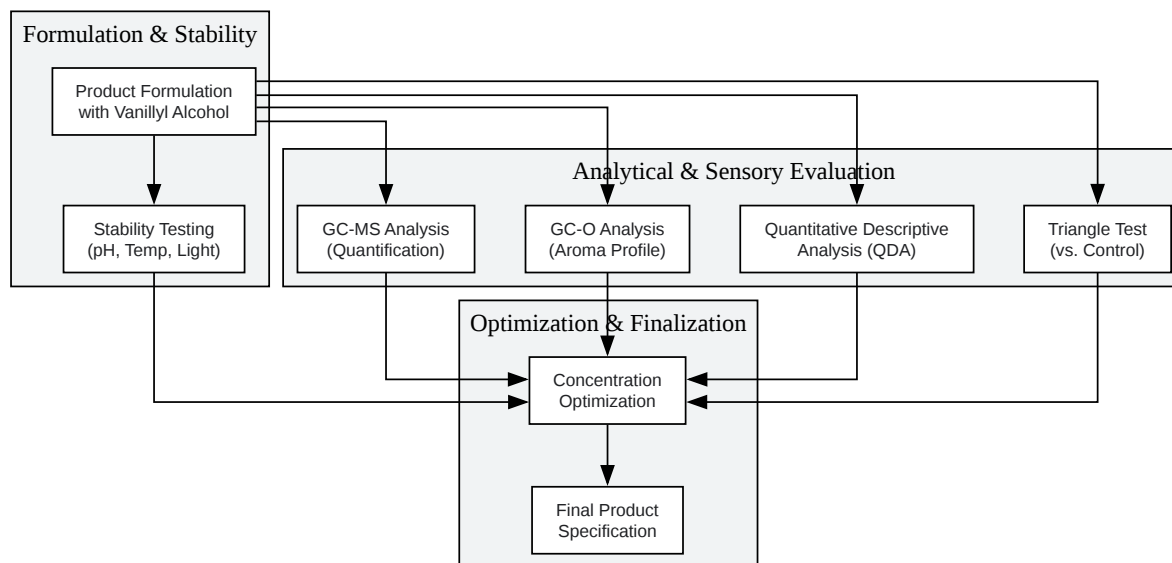
Signaling Pathways

The perception of flavor and fragrance is a complex process involving the interaction of volatile and non-volatile molecules with specific receptors in the olfactory and gustatory systems. While the precise signaling pathway for **vanillyl alcohol** has not been definitively elucidated, a hypothesized pathway can be proposed based on its structural similarity to other known flavor compounds and the general mechanisms of taste and smell.

Hypothesized Olfactory Signaling Pathway

Vanillyl alcohol's characteristic sweet, balsamic, and vanilla-like aroma is perceived through the olfactory system. It is hypothesized that **vanillyl alcohol** molecules, upon inhalation, bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. This binding event is proposed to initiate a downstream signaling cascade.





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